Computed Lipophilicity Shift Versus the Unsubstituted Valine-Pyrrolidine Comparator CHEMBL16709
The (S,S)‑dimethylaminomethyl‑substituted scaffold displays a computed XLogP3 of 0.8, approximately 0.5 log units lower than the estimated value for the unsubstituted valine‑pyrrolidine amide CHEMBL16709 (XLogP3 ~1.3) [1][2]. This reduction in lipophilicity is coupled with an increase in molecular weight (+57.1 g·mol⁻¹) and the addition of a tertiary amine centre that is available for salt‑bridge interactions or solubility modulation [1].
| Evidence Dimension | Computed partition coefficient (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 0.8; MW = 227.35 g·mol⁻¹ |
| Comparator Or Baseline | CHEMBL16709 (2-amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one): XLogP3 ≈ 1.3; MW = 170.25 g·mol⁻¹ |
| Quantified Difference | ΔXLogP3 ≈ –0.5; ΔMW = +57.1 g·mol⁻¹ |
| Conditions | Computed via PubChem XLogP3 algorithm (release 2019.06.18) |
Why This Matters
Lower lipophilicity generally correlates with reduced non‑specific binding and improved aqueous solubility, while the higher MW and added amine may enhance target residence time through additional polar contacts; these property differences can influence candidate progression decisions in early‑stage medicinal chemistry.
- [1] PubChem. (2026). Compound Summary for CID 66568032. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 10923995: 2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one. National Center for Biotechnology Information. View Source
